2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol
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Overview
Description
2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol is a complex organic compound that belongs to the class of triazolothiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol typically involves multiple steps. One common method starts with the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized with an appropriate hydrazine derivative to form the triazolothiadiazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and phenol groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate
Major Products
Oxidation: Conversion of the nitrophenyl group to a nitroso or nitro compound.
Reduction: Formation of an amino derivative.
Substitution: Introduction of various functional groups depending on the nucleophile used
Scientific Research Applications
2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of microorganisms. The exact molecular targets and pathways can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups often have similar chemical reactivity and biological properties
Uniqueness
2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activities. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H13N5O4S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol |
InChI |
InChI=1S/C16H13N5O4S/c1-25-13-8-10(5-6-12(13)22)15-19-20-14(17-18-16(20)26-15)9-3-2-4-11(7-9)21(23)24/h2-8,15,19,22H,1H3 |
InChI Key |
YEQSAJDQLBEPSP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2NN3C(=NN=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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